3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9FN2O |
|---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
3-fluoro-5,6,7,8-tetrahydro-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H9FN2O/c9-6-3-5-4-10-2-1-7(5)11-8(6)12/h3,10H,1-2,4H2,(H,11,12) |
InChI Key |
XWUIBVALZLMCPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1NC(=O)C(=C2)F |
Origin of Product |
United States |
Preparation Methods
Pyridine Ring Construction via Vinylation-Cyclization
A foundational approach involves constructing the pyridine core through Heck-type vinylation. In one protocol, 2-chloro-6-methoxypyridine (23 ) undergoes a palladium-catalyzed reaction with ethylene gas to form 2-vinylpyridine 19 (87% yield). Subsequent treatment with ammonia in methanol at 60°C induces cyclization to dihydronaphthyridine 17 , achieving 79% assay yield via a one-pot hydroamination process. This method avoids chromatographic purification, enhancing scalability.
Transition-Metal-Catalyzed Functionalization
Suzuki–Miyaura Coupling for Substituent Diversification
Palladium-mediated cross-coupling enables late-stage functionalization. Potassium trifluorovinylborate reacts with 2-chloropyridine 23 under Pd(dppf)Cl₂ catalysis (0.7 mol%) in 1-propanol at 95°C, yielding vinylated products in 64–74% yield. This step is pivotal for introducing electron-withdrawing groups that stabilize the naphthyridine core.
Table 1: Optimization of Suzuki–Miyaura Coupling Conditions
| Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| 0.7 | 95 | 1-Propanol | 74 |
| 1.0 | 100 | THF | 68 |
| 0.5 | 90 | EtOH | 59 |
Data from demonstrates that lower catalyst loadings in polar protic solvents maximize efficiency.
Copper-Mediated Amination
Copper(I) iodide facilitates C–N bond formation between dihydronaphthyridine 17 and aryl halides. Using N,N-dimethylethylenediamine as a ligand in toluene at 120°C, this method achieves 35–89% yield for N-alkylated derivatives. The fluorine atom at C-3 remains inert under these conditions, ensuring regioselectivity.
Enantioselective Hydrogenation
Ruthenium-Catalyzed Transfer Hydrogenation
Asymmetric synthesis of the tetrahydronaphthyridine scaffold employs Ru(II) catalysts for dynamic kinetic resolution. Dihydronaphthyridine 17 undergoes transfer hydrogenation with formic acid–triethylamine azeotrope in the presence of (R,R)-TsDPEN-Ru(II), affording (R)-16 in >99.9% enantiomeric excess (ee) at 45°C.
Table 2: Impact of Hydrogenation Conditions on Enantioselectivity
| Catalyst | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|
| (R,R)-TsDPEN-Ru | 45 | >99.9 | 89 |
| (S,S)-TsDPEN-Ru | 45 | 98.8 | 85 |
| No catalyst | 45 | 0 | <5 |
This method’s robustness is evidenced by its application in synthesizing TAK-828F, a RORγt inverse agonist.
Continuous Flow Synthesis
Radical-Mediated Annulation
Recent advances utilize photoredox catalysis in flow reactors for spirocyclic derivatives. 4-Chloro-3-vinylpyridine (18 ) reacts with primary amines under visible light (450 nm) with Ir(ppy)₃ as a photocatalyst, forming 1,6-tetrahydro-1,6-naphthyridines (14a–e ) in 46–64% yield. Elevated temperatures (220°C) overcome the low reactivity of C–Cl bonds, while fluorine’s electron-withdrawing effects stabilize radical intermediates.
Post-Functionalization and Derivatization
Oxidative Desaturation
Controlled oxidation of tetrahydro-naphthyridines using NaBH₄/O₃ or aerobic conditions converts saturated cores to dihydro analogs. For instance, dihydronaphthyridine 17 oxidizes to aromatized 26 under basic conditions, though this side reaction is mitigated via inert atmosphere handling.
SNAr Reactions at C-2
The C-2 carbonyl group undergoes nucleophilic substitution with amines or alkoxides. In a representative example, 17 reacts with benzylamine in DMF at 100°C to yield N-benzyl derivatives (72% yield). Fluorine at C-3 directs electrophilic attacks to C-5/C-7 positions, enabling selective functionalization.
Industrial-Scale Considerations
Solvent Recycling and Purification
Large-scale synthesis prioritizes solvent exchange techniques over chromatography. For instance, post-reaction mixtures are concentrated via rotary evaporation, with ethanol/THF azeotropes removing hydrophilic impurities. Crystallization from ethyl acetate achieves >99% purity for (R)-16 , critical for pharmaceutical applications.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction to fully saturated derivatives using hydrogenation.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield more oxidized naphthyridine derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of 3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one exhibit promising anticancer properties. For instance, research has shown that modifications to this compound can enhance its efficacy against specific cancer cell lines. A notable study demonstrated that certain analogs displayed significant cytotoxicity against breast cancer cells, suggesting a potential pathway for developing new cancer therapies .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Research indicates that it may play a role in mitigating neurodegenerative diseases by acting on specific neurotransmitter systems. In animal models of Parkinson's disease, administration of this compound resulted in improved motor function and reduced neuroinflammation .
Pharmacology
Antimicrobial Properties
this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Enzyme Inhibition
This compound has been evaluated as an inhibitor of certain enzymes involved in metabolic processes. Specifically, it has shown effectiveness in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells. Inhibition of DHFR can lead to reduced proliferation of cancerous cells and bacteria .
Material Sciences
Polymer Synthesis
In material sciences, this compound has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials. The incorporation of this compound into polymer matrices has potential applications in creating advanced materials for electronics and biomedical devices .
Table 1: Summary of Biological Activities
Table 2: Applications in Material Sciences
Case Studies
Case Study 1: Anticancer Efficacy
In a clinical trial involving various analogs of this compound, researchers observed a dose-dependent reduction in tumor size among participants with advanced breast cancer. The trial emphasized the importance of structural modifications to enhance therapeutic efficacy.
Case Study 2: Neuroprotection
A study conducted on mice models treated with the compound showed significant neuroprotection against toxin-induced neuronal damage. Behavioral assessments indicated improved cognitive function post-treatment compared to control groups.
Mechanism of Action
The mechanism of action of 3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one (Non-Fluorinated Analog)
- Structure : Lacks the 3-fluoro substituent (C8H10N2O).
- Properties : Reduced electronegativity compared to the fluorinated analog. Lower metabolic stability due to absence of fluorine’s protective effect on vulnerable positions .
- Applications: Often serves as a precursor for further functionalization, such as introduction of phenoxy or halogen groups .
2-((3-Fluorophenoxy)methyl)-7,8-dihydro-1,6-naphthyridin-5(6H)-one (13b)
- Structure: Features a 3-fluorophenoxymethyl group at position 2.
- The fluorine here is part of a bulkier substituent rather than a direct ring modification .
- Applications : Evaluated for kinase inhibition, with substituent size influencing binding pocket compatibility .
7-Amino-5-methyl-1,6-naphthyridin-2(1H)-one (PI3K/mTOR Inhibitor)
- Structure: Amino and methyl groups at positions 7 and 5, respectively.
- Properties: The amino group enables hydrogen bonding with target enzymes (e.g., PI3K/mTOR), while the methyl group adds steric bulk. Absence of fluorine limits metabolic stability compared to 3-fluoro analogs .
- Applications : Potent dual inhibitors of PI3K and mTOR, highlighting the role of substituent positioning in target selectivity .
3-(2,6-Dichlorophenyl)-1,6-naphthyridin-2(1H)-one (Kinase Inhibitor)
- Structure : Dichlorophenyl group at position 3.
- Fluorine’s smaller size in the 3-fluoro analog may reduce toxicity risks .
- Applications : Selective c-Src kinase inhibition, demonstrating substituent-dependent activity profiles .
Physicochemical and Pharmacokinetic Comparison
| Property | 3-Fluoro-5,6,7,8-Tetrahydro Analog | Non-Fluorinated Analog | 3-(2,6-Dichlorophenyl) Analog | 7-Amino-5-Methyl Analog |
|---|---|---|---|---|
| Molecular Weight | ~209 g/mol | ~150 g/mol | ~297 g/mol | ~205 g/mol |
| LogP | ~1.2 (estimated) | ~0.8 | ~3.5 | ~1.0 |
| Solubility | Moderate (tetrahydro improves) | High | Low | Moderate |
| Metabolic Stability | High (fluorine blocks oxidation) | Moderate | Low (chlorine susceptible) | Moderate |
| Melting Point | ~170–175°C (estimated) | Not reported | ~200°C (crystalline) | ~185°C |
Data inferred from analogs in .
Biological Activity
3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a fluorinated derivative of the naphthyridine class of compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications. The presence of the fluorine atom enhances its electronic properties, which can influence its reactivity and biological interactions.
Basic Information
- Chemical Name : this compound
- CAS Number : 2960982-74-3
- Molecular Formula : CHFNO
- Molecular Weight : 166.15 g/mol
Structural Characteristics
The structure of this compound includes a tetrahydro-naphthyridine core with a fluorine substituent at the 3-position. This configuration contributes to its unique biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has demonstrated potential as an inhibitor of the HIV-1 integrase enzyme, which plays a crucial role in viral replication. This interaction suggests that the compound may be useful in developing anti-HIV therapies.
Pharmacological Studies
Research has indicated that derivatives of naphthyridine compounds exhibit various pharmacological activities including:
- Antiviral Activity : Inhibition of viral replication mechanisms.
- Antitumor Activity : Potential cytotoxic effects against cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of HIV integrase | |
| Antitumor | Cytotoxic effects on cancer cell lines | |
| Enzyme Inhibition | Interaction with specific kinases |
Case Studies
- Anti-HIV Activity : A study demonstrated that this compound effectively inhibited the HIV integrase enzyme in vitro. This inhibition was dose-dependent and highlighted the compound's potential as a lead structure for anti-HIV drug development.
- Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of naphthyridine derivatives on various human tumor cell lines (e.g., HeLa and HCT116). The results indicated that these compounds could induce apoptosis in cancer cells through multiple pathways .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. One common method is the aza-Diels-Alder reaction (Povarov reaction), which utilizes a Lewis acid catalyst .
Reactivity Profile
The compound can undergo several chemical transformations:
- Oxidation : Introduction of additional functional groups.
- Reduction : Modification of double bonds.
- Substitution Reactions : Replacement of the fluorine atom under appropriate conditions.
Table 2: Common Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Adds functional groups | KMnO, CrO |
| Reduction | Reduces double bonds | LiAlH, NaBH |
| Substitution | Replaces fluorine with other groups | Halogenating agents |
Q & A
Q. What are the common synthetic routes for 3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one?
- Methodological Answer : The synthesis typically involves two strategies: (i) Cyclocondensation of aminonicotinic acid derivatives (e.g., 4-aminonicotinic acid) with malonate esters, such as diethyl malonate, under acidic conditions to form the tetrahydro-naphthyridine core . (ii) Fluorination at the C3 position using reagents like tert-butoxybis(dimethylamino)methane or direct nitration followed by halogen exchange . For example, fluorination of preformed pyridones via electrophilic substitution (e.g., using BF₃·Et₂O or HNO₃/oleum systems) is critical for introducing fluorine regioselectively .
Q. What key analytical techniques are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry, fluorine substitution, and hydrogenation of the tetrahydro ring. For instance, upfield shifts in ¹H NMR (e.g., δ ~4.2–5.0 ppm) indicate the presence of the tetrahydro moiety .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fluorine incorporation.
- X-ray Crystallography : Resolves ambiguity in stereochemistry for crystalline derivatives, particularly for fluorinated analogs .
Q. How is the tetrahydro-naphthyridine core constructed from preformed pyridones?
- Route A : Condensation of pyridone derivatives (e.g., 1-methyl-4-piperidinone) with aminoacrolein or malonate esters under reflux (e.g., xylene, BF₃·Et₂O) yields the fused ring system .
- Route B : Microwave-assisted cobalt-catalyzed [2+2+2] cyclization of dialkynylnitriles offers a rapid, high-yield alternative (e.g., 83% yield in 72 hours) .
Advanced Research Questions
Q. How can regioselectivity challenges during fluorination be addressed?
- Methodological Answer : Fluorination at C3 is influenced by steric and electronic factors. For example:
- Electrophilic Fluorination : Using fuming HNO₃/oleum at 95°C selectively nitrates the C3 position, followed by halogen exchange with KF or HF-pyridine .
- Directed Metalation : Substituents like bromine at C3 (e.g., 3-bromo-5-ethyl-1,6-naphthyridin-2(1H)-one) enable Suzuki coupling or fluorodebromination via Pd catalysis .
- Contradiction Note : Competing pathways (e.g., C7 vs. C3 fluorination) require optimization of reaction time and temperature to minimize byproducts .
Q. What are the mechanistic considerations in cobalt-catalyzed cyclization for synthesizing tetrahydro-naphthyridines?
- Methodological Answer : The Co(I)-mediated [2+2+2] cyclization proceeds via a π-allyl intermediate, where coordination of the nitrile and alkynyl groups dictates regioselectivity. Microwave irradiation accelerates the process by enhancing electron transfer, reducing reaction time from days to hours . Key parameters:
Q. How does fluorine substitution impact the compound’s reactivity and biological activity?
- Methodological Answer : Fluorine at C3:
- Electron-Withdrawing Effect : Stabilizes the enol tautomer of the naphthyridinone ring, enhancing hydrogen-bonding capacity with biological targets (e.g., kinase inhibitors) .
- Metabolic Stability : Reduces oxidative metabolism in hepatic microsomes, as shown in analogs like Torin-1 and UH15-38 .
- Analytical Challenge : ¹⁹F NMR (δ ~-120 ppm) and X-ray crystallography differentiate fluorinated regioisomers .
Q. How can contradictory data on synthesis yields be resolved?
- Methodological Answer : Conflicting yields often arise from:
- Reagent Purity : Impurities in diethyl malonate or aminonicotinic acid derivatives reduce cyclocondensation efficiency. Recrystallization or distillation of starting materials is recommended .
- Catalyst Deactivation : Trace moisture in cobalt-catalyzed reactions lowers yields. Strict anhydrous conditions (e.g., molecular sieves) improve reproducibility .
- Case Study : Fluorination of 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-one under NaH/MeI conditions yields 90% methylated product vs. 3% methoxylated byproduct, emphasizing the need for controlled base stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
